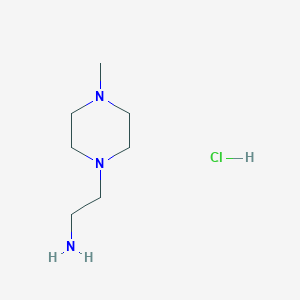

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride

Descripción

1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride (CAS 646051-17-4) is a piperazine derivative characterized by a methyl group at the 4-position and a 2-aminoethyl substituent on the piperazine ring. It exists as a white to off-white crystalline powder with a molecular formula of C₇H₁₈ClN₃ and a molecular weight of 179.69 g/mol . The compound is hygroscopic and typically stored in cool, dark conditions away from oxidizing agents due to its incompatibility with such materials. It is utilized in chemical synthesis and pharmacological research, particularly as a precursor or intermediate in the development of receptor-targeted molecules. Its primary amine group enhances solubility in polar solvents, facilitating its use in aqueous reaction systems .

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJPTLVFRDJLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646051-17-4 | |

| Record name | 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Methylation of Piperazine

Piperazine undergoes selective N-methylation using formaldehyde and formic acid under reflux conditions (Table 1). The Leuckart-Wallach reaction mechanism facilitates reductive amination, producing 4-methylpiperazine with minimal di- or tri-methylated byproducts.

Table 1: Methylation Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Reagents | Piperazine, HCHO, HCOOH |

| Temperature | 100–110°C (reflux) |

| Reaction Time | 8–12 hours |

| Yield | 85–90% |

| Purification | Recrystallization (ethanol/ether) |

The formic acid acts as both a catalyst and reducing agent, protonating the intermediate Schiff base to drive the reaction toward 4-methylpiperazine. Excess formaldehyde is avoided to prevent quaternization.

Aminoethylation via Nucleophilic Substitution

4-Methylpiperazine reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at elevated temperatures (Table 2). Potassium carbonate deprotonates the secondary amine, enhancing nucleophilicity for the SN2 displacement of chloride.

Table 2: Aminoethylation Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 80–90°C |

| Reaction Time | 24–36 hours |

| Yield | 70–75% |

| Workup | Filtration, solvent evaporation |

The hydrochloride salt forms spontaneously upon acidification, with final purification via recrystallization from ethanol-diethyl ether. This method’s scalability is limited by prolonged reaction times and solvent costs, but it remains the benchmark for small-scale production.

Comparative Analysis of Methods

Table 4: Method Comparison

| Criterion | Two-Step Alkylation | Catalytic Cyclization |

|---|---|---|

| Starting Materials | Piperazine, HCHO | Triethylenetetramine |

| Reaction Steps | 2 | 2 (including methylation) |

| Total Yield | 60–67% | 50–55%* |

| Equipment Complexity | Moderate | High (pressure reactor) |

| Scalability | Pilot to medium scale | Industrial scale |

*Assumes 70% yield for cyclization and 80% for methylation.

The two-step alkylation offers better regiocontrol but suffers from energy-intensive reflux steps. Catalytic cyclization enables rapid large-scale production but necessitates costly infrastructure and generates mixed isomers requiring separation.

Industrial Production Considerations

Pharmaceutical manufacturers prioritize the two-step method for its reproducibility and compliance with Good Manufacturing Practices (GMP). Key process optimizations include:

- Solvent Recycling : DMF recovery via fractional distillation reduces costs.

- Catalyst Regeneration : Cobalt-nickel catalysts in the cyclization method retain 80% activity after five cycles with hydrogen reactivation.

- Crystallization Control : Ethanol-diethyl ether ratios are adjusted to maximize salt purity (>99.5%).

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced forms.

Substitution: The amino and methyl groups on the piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are carried out under basic or acidic conditions depending on the nature of the electrophile.

Major Products Formed:

Oxidation: N-oxides of 1-(2-Aminoethyl)-4-methylpiperazine.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted derivatives with different functional groups attached to the piperazine ring.

Aplicaciones Científicas De Investigación

1-(2-Aminoethyl)-4-methylpiperazine hydrochloride is a chemical compound with diverse applications in pharmaceutical development, chemical synthesis, biochemical research, material science, and agrochemical formulations . It is a versatile compound widely utilized in the pharmaceutical and chemical research sectors .

Scientific Research Applications

- Pharmaceutical Development This compound is a key intermediate in synthesizing various pharmaceuticals, particularly in developing drugs targeting neurological disorders . It can be used as a pharmaceutical intermediate .

- Chemical Synthesis It is used in producing complex organic molecules, enabling chemists to create new compounds with specific properties for research and industrial applications . The preparation method of 1-methyl piperazine involves converting 1,4-dimethyl piperazine into 1-methyl piperazine, which is an important organic synthesis intermediate with wide applications in the medicine industry .

- Biochemical Research Researchers utilize this chemical to study receptor interactions and signaling pathways, contributing to advancements in understanding cellular processes . A set of analogs synthesized based on a 4-(2-aminoethyl)piperidine core displayed a dose-dependent activation of the receptor .

- Material Science The compound is explored for its potential in creating novel polymers and materials, enhancing properties such as durability and flexibility in industrial applications . Functional polymers, including poly(ethylene glycol), poly(hydroxy butyrate), and poly(glycerol), have various pharmaceutical applications . Light-mediated atom transfer radical polymerization (ATRP) has been reported for semi-fluorinated acrylates and methacrylates, resulting in polymers with narrow molar mass distributions and high end-group fidelity .

- Agrochemical Formulations It finds applications in the formulation of agrochemicals, improving the efficacy of pesticides and herbicides through enhanced absorption and stability .

Mecanismo De Acción

The mechanism of action of 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and potentially exhibiting therapeutic effects in neurological conditions.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations :

- Substituent Complexity: The target compound has simpler substituents (methyl and aminoethyl) compared to BD1063 (dichlorophenyl) or GBR12909 (fluorophenyl ether), which may reduce steric hindrance and enhance synthetic versatility .

- Polarity: The primary amine in 1-(2-Aminoethyl)-4-methylpiperazine Hydrochloride increases hydrophilicity, contrasting with the lipophilic aromatic groups in BD1063 and GBR12909 .

Table 2: Functional and Application Differences

Key Observations :

- Target Compound: Primarily a synthetic intermediate; derivatives like 1-(2-Aminoethyl)-3-phenylurea HCl () exhibit β1-adrenoceptor activity, suggesting its utility in designing receptor-specific molecules .

- BD1063 and GBR12909 : These compounds have well-defined roles in neuropharmacology (e.g., cocaine addiction studies), leveraging their aromatic substituents for receptor binding .

- Immunomodulatory Piperazines: The naphthaleneoxypropargyl derivative () demonstrates niche applications in immune cell regulation, attributed to its bulky substituents and cyclodextrin complexation .

Physicochemical Properties

Table 3: Solubility and Stability Comparisons

Key Observations :

- The target compound’s high aqueous solubility contrasts with the lipophilicity of BD1063 and GBR12909, which require organic solvents like DMSO .

- Stability profiles vary significantly; the target compound’s hygroscopicity necessitates stringent storage, whereas trimethoxybenzyl derivatives () exhibit better shelf life .

Actividad Biológica

1-(2-Aminoethyl)-4-methylpiperazine hydrochloride (AMPH) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of AMPH, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of piperazine, characterized by the presence of an aminoethyl group and a methyl substituent on the piperazine ring. Its chemical formula is with a molecular weight of approximately 165.66 g/mol. The compound's structure allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry.

AMPH exhibits several mechanisms of action that contribute to its biological activity:

- Trace Amine-Associated Receptor (TAAR) Modulation : AMPH has been shown to activate TAAR1, a receptor implicated in neurotransmitter regulation and psychotic disorders. In vitro studies indicate that AMPH can activate TAAR1 with an effective concentration (EC50) of approximately 0.507 μM, demonstrating significant agonistic activity compared to tyramine hydrochloride as a positive control .

- Sigma-1 Receptor Agonism : Research has indicated that AMPH may also interact with sigma receptors, which play roles in neuroprotection and modulation of pain pathways. Sigma-1 receptor agonists have been associated with analgesic effects and enhancement of opioid-mediated analgesia .

In Vitro Studies

In vitro assays have demonstrated the following biological activities of AMPH:

- Neurotransmitter Release : AMPH promotes the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.

- Cytoprotective Effects : As a sigma receptor agonist, AMPH may exhibit cytoprotective properties, potentially beneficial in conditions like neurodegenerative diseases .

In Vivo Studies

In vivo studies have further elucidated the efficacy of AMPH:

- Behavioral Studies : Animal models have shown that administration of AMPH significantly reduces hyperlocomotion, a behavior often associated with psychotic states. This effect was statistically significant (p < 0.005) at doses ranging from 15 mg/kg to 50 mg/kg over time .

- Pain Models : In models of pain induced by capsaicin, AMPH demonstrated the ability to reverse mechanical hypersensitivity, indicating its potential as an analgesic agent .

Case Studies

Several case studies highlight the therapeutic potential of AMPH:

- Psychotic Disorders : A study focused on the effects of TAAR1 agonists in treating schizophrenia found that compounds similar to AMPH could reduce psychotic symptoms in animal models. The findings suggest that AMPH may be a candidate for further development in treating such disorders .

- Chronic Pain Management : The analgesic properties observed in animal models suggest that AMPH could be explored for managing chronic pain conditions, particularly those involving central sensitization mechanisms .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of AMPH indicates favorable absorption and distribution characteristics:

- Blood-Brain Barrier Penetration : Computational analyses predict that AMPH has high permeability across the blood-brain barrier, making it suitable for central nervous system applications .

- Drug-Likeness : AMPH adheres to Lipinski's rule of five, suggesting good oral bioavailability and favorable pharmacokinetic properties for further development as a therapeutic agent .

Q & A

Q. How can computational modeling complement empirical research on this compound?

- In Silico Tools :

- Molecular Docking : Predict binding poses with receptors (e.g., 5-HT receptors) using AutoDock Vina.

- MD Simulations : Simulate ligand-receptor dynamics over nanoseconds to assess stability of interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.